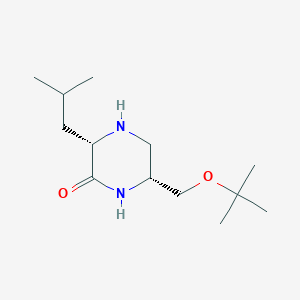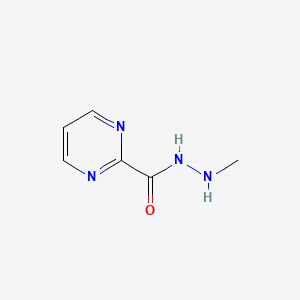
2-Amino-5-methylthiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methylthiazole-4-carboxamide is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methylthiazole-4-carboxamide typically involves the reaction of 2-amino-5-methylthiazole with appropriate carboxylating agents. One common method includes the use of ethyl 2-aminothiazole-4-carboxylate as a starting material, which is then reacted with various aldehydes or ketones in the presence of glacial acetic acid and ethanol . The reaction mixture is usually stirred and refluxed for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methylthiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various electrophiles are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-5-methylthiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-methylthiazole-4-carboxamide involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
2-Amino-4-methylthiazole: Shares a similar thiazole ring structure but differs in the position of the amino group.
2-Amino-5-bromo-4-methylthiazole: Contains a bromine atom, which imparts different chemical properties.
2-Amino-4,5-dimethylthiazole: Features an additional methyl group, affecting its reactivity and biological activity
Uniqueness: 2-Amino-5-methylthiazole-4-carboxamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activities. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable molecule in various research fields .
Properties
Molecular Formula |
C5H7N3OS |
|---|---|
Molecular Weight |
157.20 g/mol |
IUPAC Name |
2-amino-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C5H7N3OS/c1-2-3(4(6)9)8-5(7)10-2/h1H3,(H2,6,9)(H2,7,8) |
InChI Key |
HBFXTTKYNBWXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



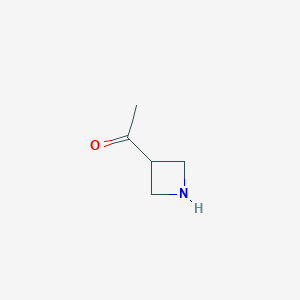

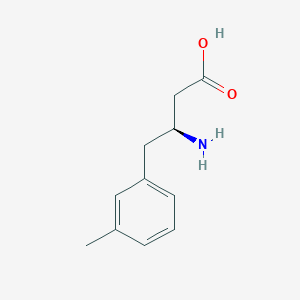

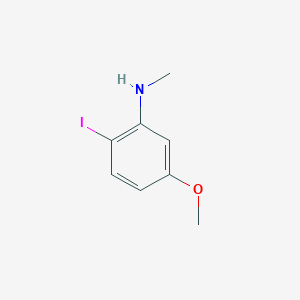
![Benzo[b]thiophene-4-carboxamide](/img/structure/B11925207.png)

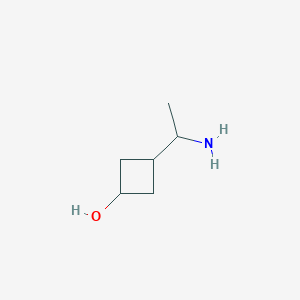
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate](/img/structure/B11925221.png)


